molecular formula C13H15N3S B13343520 1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B13343520
M. Wt: 245.35 g/mol
InChI Key: HCBNQTKECAIZMC-UHFFFAOYSA-N
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Description

1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that contains both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the thiophene ring adds to the compound’s chemical versatility and potential for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a thiophene derivative with an imidazole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. Catalysts and optimized reaction conditions are often employed to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole
  • 1-isobutyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
  • 1-isobutyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Uniqueness

1-isobutyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring at the 3-position, as opposed to the 2-position, can lead to different electronic and steric effects, making it distinct from similar compounds .

Properties

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

1-(2-methylpropyl)-6-thiophen-3-ylimidazo[1,2-b]pyrazole

InChI

InChI=1S/C13H15N3S/c1-10(2)8-15-4-5-16-13(15)7-12(14-16)11-3-6-17-9-11/h3-7,9-10H,8H2,1-2H3

InChI Key

HCBNQTKECAIZMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN2C1=CC(=N2)C3=CSC=C3

Origin of Product

United States

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